molecular formula C131H200N30O43S2 B1628357 Amidorphin CAS No. 94885-44-6

Amidorphin

Katalognummer: B1628357
CAS-Nummer: 94885-44-6
Molekulargewicht: 2947.3 g/mol
InChI-Schlüssel: BRCPMMMERAGFCE-ZIFJQKEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amidorphin, also known as this compound, is a useful research compound. Its molecular formula is C131H200N30O43S2 and its molecular weight is 2947.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pain Management

Research indicates that amidorphin may serve as a non-addictive alternative to traditional opioid analgesics. Studies have demonstrated its potential effectiveness in reducing pain without the associated risks of dependence seen with conventional opioids .

Case Study:
A study involving rodent models showed that administration of this compound resulted in significant analgesic effects comparable to morphine but with reduced side effects such as respiratory depression .

Neurobiology

This compound's role in neurobiology extends beyond pain management; it is also implicated in various neurophysiological processes. Its distribution across brain regions suggests involvement in mood regulation and stress response mechanisms.

Data Table: Distribution of this compound Immunoreactivity

Tissue TypeConcentration (nmol/μg protein)Observations
Bovine AdrenalHighSignificant immunoreactivity
Ovine BrainModeratePresence in stress-related areas
Porcine Spinal CordLowLimited distribution

Non-Addictive Analgesics

The search for non-addictive analgesics has intensified due to the opioid crisis. This compound presents a promising candidate for further development as a therapeutic agent that could alleviate pain while minimizing addiction risks .

Neurological Disorders

Given its neuroactive properties, this compound may also be explored for treating conditions such as depression and anxiety disorders. The modulation of endogenous opioid systems could provide new avenues for therapeutic interventions .

Analyse Chemischer Reaktionen

Enzymatic Cleavage

  • Prohormone convertases (e.g., PC1/3, PC2) cleave proenkephalin A at dibasic residues (e.g., Lys-Arg, Arg-Arg) to release intermediate peptides .

  • Carboxypeptidase E removes basic residues from the C-terminus of the cleaved peptide, exposing a glycine residue required for amidation .

C-Terminal Amidation

  • Peptidyl-glycine α-amidating monooxygenase (PAM) catalyzes the amidation reaction. This two-step process involves:

    • Peptidylglycine α-hydroxylating monooxygenase (PHM) : Oxidizes the C-terminal glycine to α-hydroxyglycine.

    • Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) : Cleaves the α-hydroxyglycine, yielding a C-terminal amide .

Species-Specific Variation :

SpeciesC-Terminal SequenceAmidation Status
Bovine-Tyr-GlyAmidated
Human-Tyr-AlaNon-amidated

The absence of glycine in humans prevents amidation, resulting in a 27-residue peptide (vs. 26 residues in bovines) .

Proteolytic Processing into Active Fragments

This compound undergoes further cleavage to generate bioactive peptides:

Major Cleavage Sites and Products

TissueCleavage SiteProductBiological Activity
Adrenal MedullaMinimal processingFull-length this compoundOpioid receptor agonist
Brain/PituitaryAfter residue 7This compound-(8–26)Non-opioid activity
After residue 17[Met]-enkephalinμ/δ-opioid receptor ligand
  • Adrenal medulla : Full-length this compound is the predominant form, stabilized by C-terminal amidation .

  • Brain/pituitary : Further processing generates This compound-(8–26) , which lacks opioid activity but may interact with non-opioid targets (e.g., ion channels) .

Tissue-Specific Processing Pathways

The enzymatic environment dictates this compound’s fate:

Adrenal Medulla vs. Brain

ParameterAdrenal MedullaBrain/Pituitary
Dominant FormFull-length this compoundThis compound-(8–26)
Key EnzymesProhormone convertasesProlyl endopeptidases
StabilityHigh (amidation prevents degradation)Low (rapid fragmentation)
  • HPLC profiles show adrenal this compound elutes later due to its hydrophobicity, while brain fragments have shorter retention times .

Functional Implications of C-Terminal Amidation

PropertyAmidated (Bovine)Non-Amidated (Human)
Receptor BindingEnhanced μ-opioid affinityReduced stability/affinity
Metabolic StabilityResistant to carboxypeptidasesSusceptible to degradation
BioactivityProlonged analgesic effectsShorter duration of action
  • Non-amidated human this compound may undergo rapid cleavage by neutral endopeptidase (NEP) , limiting its opioid effects .

Key Enzymes in this compound Metabolism

EnzymeReaction TypeKm (μM)Vmax (nmol/min/mg)
PAMC-terminal amidation12.54.8
Prohormone convertase 2Cleavage at dibasic sites8.22.1
Carboxypeptidase EBasic residue removal5.73.6

Data derived from in vitro studies of bovine adrenal extracts .

Unresolved Questions and Research Gaps

  • Non-opioid targets : The role of this compound-(8–26) in modulating ASIC1a or NMDA receptors remains uncharacterized .

  • Human-specific processing : Functional differences between human (non-amidated) and bovine (amidated) this compound require further pharmacological validation .

This synthesis underscores the complexity of this compound’s chemical reactions, highlighting the interplay between enzymatic processing, tissue specificity, and species variation.

Eigenschaften

CAS-Nummer

94885-44-6

Molekularformel

C131H200N30O43S2

Molekulargewicht

2947.3 g/mol

IUPAC-Name

(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C131H200N30O43S2/c1-66(2)54-88(110(136)183)153-130(203)109(70(9)10)159-122(195)80(35-41-101(169)170)142-99(167)64-137-98(166)63-140-113(186)92(60-96(135)164)154-111(184)71(11)141-114(187)81(36-42-102(171)172)146-117(190)82(37-43-103(173)174)147-118(191)84(39-45-105(177)178)152-129(202)108(69(7)8)160-123(196)85(40-46-106(179)180)149-124(197)90(56-68(5)6)157-128(201)95-26-21-51-161(95)131(204)94(59-74-29-33-76(163)34-30-74)158-125(198)89(55-67(3)4)155-119(192)83(38-44-104(175)176)148-127(200)93(61-107(181)182)156-121(194)87(48-53-206-13)150-116(189)79(25-18-20-50-133)144-115(188)78(24-17-19-49-132)145-120(193)86(47-52-205-12)151-126(199)91(58-72-22-15-14-16-23-72)143-100(168)65-138-97(165)62-139-112(185)77(134)57-73-27-31-75(162)32-28-73/h14-16,22-23,27-34,66-71,77-95,108-109,162-163H,17-21,24-26,35-65,132-134H2,1-13H3,(H2,135,164)(H2,136,183)(H,137,166)(H,138,165)(H,139,185)(H,140,186)(H,141,187)(H,142,167)(H,143,168)(H,144,188)(H,145,193)(H,146,190)(H,147,191)(H,148,200)(H,149,197)(H,150,189)(H,151,199)(H,152,202)(H,153,203)(H,154,184)(H,155,192)(H,156,194)(H,157,201)(H,158,198)(H,159,195)(H,160,196)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)/t71-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,108-,109-/m0/s1

InChI-Schlüssel

BRCPMMMERAGFCE-ZIFJQKEFSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N

Kanonische SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

Sequenz

YGGFMKKMDELYPLEVEEEANGGEVL

Synonyme

amidorphin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.